Ferric cacodylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.67 g/100 cc cold water; slightly sol in alcoholmoderately sol in hot water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5968-84-3 |

|---|---|

Molecular Formula |

C6H18As3FeO6 |

Molecular Weight |

466.81 g/mol |

IUPAC Name |

dimethylarsinate;iron(3+) |

InChI |

InChI=1S/3C2H7AsO2.Fe/c3*1-3(2,4)5;/h3*1-2H3,(H,4,5);/q;;;+3/p-3 |

InChI Key |

LZHICUSBBXKVSP-UHFFFAOYSA-K |

SMILES |

C[As](=O)(C)[O-].C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Fe+3] |

Canonical SMILES |

C[As](=O)(C)[O-].C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Fe+3] |

Color/Form |

YELLOWISH, AMORPHOUS POWDER YELLOWISH-BROWN POWDER |

Other CAS No. |

5968-84-3 |

solubility |

6.67 G/100 CC COLD WATER; SLIGHTLY SOL IN ALCOHOL MODERATELY SOL IN HOT WATER |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cacodylate and Ferric Compounds in Histology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the query regarding the role of "ferric cacodylate" in histology. Extensive research indicates that this compound is not a standard or commonly used reagent in histological preparations. The inquiry likely arises from a conflation of two distinct but important components used in tissue sample analysis: sodium cacodylate , a widely utilized buffering agent, particularly in electron microscopy, and ferric (Fe³⁺) ions , which are central to specific histochemical staining techniques for the detection of iron deposits in tissues.

This document will, therefore, provide a comprehensive overview of the individual roles of cacodylate buffers and ferric compounds in histology, complete with experimental protocols, quantitative data, and workflow diagrams to clarify their respective applications and mechanisms of action.

Section 1: The Role of Sodium Cacodylate as a Buffer in Histology

Sodium cacodylate [(CH₃)₂AsO₂Na] serves as a crucial buffering agent in histological fixative solutions, primarily for electron microscopy. Its main function is to maintain a stable physiological pH (typically 7.2-7.4) during the fixation process. This is critical for the optimal preservation of cellular ultrastructure by preventing pH shifts that can lead to artifacts such as cell swelling or shrinkage, and the distortion of organelles.

While effective, it is important to note that cacodylate buffers are toxic due to their arsenic content and should be handled with appropriate safety precautions.

Key Applications:

-

Primary Fixation for Electron Microscopy: Sodium cacodylate is a common buffer for aldehyde fixatives like glutaraldehyde and paraformaldehyde.

-

Rinsing Buffer: Used to wash tissues after primary fixation and before subsequent processing steps.

-

Vehicle for Secondary Fixatives: Can be used as a buffer for osmium tetroxide, the secondary fixative in many electron microscopy protocols.

Quantitative Data: Cacodylate Buffer Preparation

| Parameter | Value | Notes |

| Stock Solution Concentration | 0.2 M - 0.4 M | Stock solutions are typically prepared and then diluted to the desired working concentration. |

| Working Concentration | 0.1 M | A common working concentration for fixative and wash solutions. |

| pH Range | 7.2 - 7.4 | Adjusted with HCl or NaOH to achieve the desired physiological pH. |

Experimental Protocol: Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

Materials:

-

Sodium Cacodylate Trihydrate (Na(CH₃)₂AsO₂ · 3H₂O)

-

0.1 M Hydrochloric Acid (HCl)

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 0.1 M Sodium Cacodylate solution: Dissolve 2.14 g of sodium cacodylate trihydrate in approximately 90 mL of distilled water.

-

Stir to dissolve: Place the beaker on a magnetic stirrer until the powder is completely dissolved.

-

Adjust pH: While continuously monitoring with a calibrated pH meter, slowly add 0.1 M HCl dropwise until the pH of the solution reaches 7.4.

-

Final Volume: Transfer the solution to a 100 mL volumetric flask and add distilled water to bring the final volume to 100 mL.

-

Storage: Store the buffer solution at 4°C.

Workflow Diagram: Tissue Preparation for Electron Microscopy using Cacodylate Buffer

Caption: Workflow for TEM Tissue Preparation.

Section 2: The Role of Ferric Ions in Histochemical Staining

Ferric (Fe³⁺) ions are the target of one of the most well-known histochemical reactions: the Perls' Prussian Blue stain . This stain is not a dye in the traditional sense but a chemical reaction that produces an insoluble, brightly colored pigment at the sites of ferric iron deposition in tissues. It is an invaluable diagnostic tool for identifying iron accumulation in various pathological conditions.

Key Applications:

-

Detection of Hemosiderin: Identifies intracellular iron storage complexes, often found in macrophages after hemorrhage or in conditions of iron overload.

-

Diagnosis of Hemochromatosis: A genetic disorder leading to excessive iron absorption and deposition in organs like the liver.

-

Assessment of Iron Storage Diseases: Used to evaluate iron levels in the bone marrow and spleen.

Quantitative Data: Perls' Prussian Blue Staining Solution

| Reagent | Concentration | Role |

| Potassium Ferrocyanide | 2-5% (w/v) | Reacts with ferric ions to form Prussian blue pigment. |

| Hydrochloric Acid | 2-5% (v/v) | Creates an acidic environment to release ferric ions from protein complexes. |

Experimental Protocol: Perls' Prussian Blue Stain for Ferric Iron

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

2% (w/v) Potassium Ferrocyanide solution

-

2% (v/v) Hydrochloric Acid solution

-

Nuclear Fast Red or other suitable counterstain

-

Distilled water

-

Coplin jars or staining dishes

-

Microscope

Procedure:

-

Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.

-

Prepare Staining Solution: Immediately before use, mix equal parts of 2% potassium ferrocyanide and 2% hydrochloric acid.

-

Incubation: Immerse the slides in the freshly prepared staining solution for 10-20 minutes at room temperature.

-

Washing: Rinse the slides thoroughly in several changes of distilled water.

-

Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.

-

Washing: Wash gently in tap water.

-

Dehydrate and Mount: Dehydrate the sections through a graded series of alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

-

Ferric Iron (Hemosiderin): Bright blue

-

Nuclei: Red

-

Cytoplasm: Pink/Light Red

Signaling Pathway Diagram: Chemical Reaction of Prussian Blue Stain

Caption: Prussian Blue Chemical Reaction.

Conclusion

An In-depth Technical Guide to the Role of Cacodylate Buffers and Iron in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of cacodylate-based buffers used in microscopy, with a special focus on the context of iron detection within biological specimens. While "ferric cacodylate" is not a standard, premixed reagent for routine electron microscopy, this document will elucidate the distinct but related roles of cacodylate buffers and the histochemical detection of ferric iron.

Core Chemical Properties of Cacodylate Buffers in Microscopy

Sodium cacodylate is a widely utilized buffering agent in electron microscopy for the preparation of biological samples. Its popularity stems from its excellent pH buffering capacity within a physiologically relevant range (pH 5.0-7.4) and its chemical stability.[1]

One of the primary advantages of using a cacodylate buffer is its inability to form precipitates with many metallic ions, a common issue with phosphate buffers, especially in the presence of calcium or when preparing staining solutions.[2] This property ensures the clarity of the resulting micrographs. However, it is crucial to note that cacodylate buffers contain arsenic and are therefore toxic and carcinogenic, requiring careful handling and disposal.[2]

The primary functions of a buffer in sample preparation for electron microscopy are to:

-

Maintain a constant pH (typically 7.2-7.4) during the fixation process to prevent artifacts caused by pH shifts.[2][3]

-

Act as a vehicle for the fixative and contribute to the overall osmolarity of the solution.[3]

-

Contain ions that are compatible with the sample and subsequent staining procedures to avoid extraction or precipitation of cellular components.[3]

Quantitative Data Summary

| Property | Value/Range | Notes |

| Chemical Formula (Sodium Cacodylate Trihydrate) | (CH₃)₂AsO₂Na·3H₂O | The hydrated form is commonly used for buffer preparation. |

| Molecular Weight (Sodium Cacodylate Trihydrate) | 214.03 g/mol | |

| Buffering Range | pH 5.0 - 7.4 | Effective for most biological samples.[1] |

| Typical Working Concentration | 0.05 M - 0.2 M | Concentration is adjusted to achieve the desired osmolarity. |

| Typical Working pH | 7.2 - 7.4 | For mammalian tissues.[2] |

Experimental Protocols

Preparation of 0.2 M Sodium Cacodylate Buffer Stock Solution (pH 7.4)

A common stock solution for preparing working-strength buffers.

Materials:

-

Sodium Cacodylate Trihydrate ((CH₃)₂AsO₂Na·3H₂O)

-

Distilled or deionized water

-

Hydrochloric acid (HCl), 1 M solution

-

pH meter

Procedure:

-

Dissolve 42.8 g of sodium cacodylate trihydrate in approximately 800 mL of distilled water.

-

Stir the solution until the sodium cacodylate is completely dissolved.

-

Calibrate the pH meter.

-

Adjust the pH of the solution to 7.4 by slowly adding 1 M HCl.

-

Bring the final volume of the solution to 1000 mL with distilled water.

-

Store the stock solution at 4°C.

Preparation of 0.1 M Sodium Cacodylate Buffer (Working Solution)

Procedure:

-

Take 50 mL of the 0.2 M sodium cacodylate buffer stock solution.

-

Add 50 mL of distilled water.

-

Verify the pH and adjust if necessary.

Preparation of a Primary Fixative Solution (Karnovsky's Fixative)

A widely used primary fixative for electron microscopy.[4]

Materials:

-

Paraformaldehyde powder

-

Glutaraldehyde (EM grade), 25% or 50% solution

-

0.2 M Sodium Cacodylate Buffer, pH 7.4

-

Sodium hydroxide (NaOH), 1 M solution

-

Distilled water

Procedure:

-

To prepare 100 mL of fixative: In a fume hood, gently heat 50 mL of distilled water to 60°C.

-

Slowly add 2 g of paraformaldehyde powder while stirring. The solution will be cloudy.

-

Add 1-2 drops of 1 M NaOH to clear the solution.

-

Allow the solution to cool to room temperature.

-

Add 10 mL of a 25% glutaraldehyde solution (or 5 mL of a 50% solution).

-

Add 50 mL of 0.2 M sodium cacodylate buffer (pH 7.4).

-

Check the final pH and adjust to 7.2-7.4 if necessary.

-

This results in a fixative with 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer.

Visualization of Experimental Workflow and Concepts

Caption: Workflow for preparing cacodylate buffer and fixative for tissue processing in electron microscopy.

Histochemical Detection of Ferric Iron

In instances where the localization of iron is of interest, specific histochemical techniques are employed. These methods are typically performed on tissue sections and are not a direct application of a "this compound" solution. The Perls' Prussian blue reaction is a classic method for detecting ferric iron (Fe³⁺).[5]

The underlying principle of this reaction is the treatment of the tissue with an acidic solution of potassium ferrocyanide. The acid liberates ferric ions from proteins like ferritin and hemosiderin. These ferric ions then react with potassium ferrocyanide to form an insoluble, bright blue pigment called ferric ferrocyanide, also known as Prussian blue.[5]

While a cacodylate buffer would be used in the initial fixation steps of the tissue to preserve its structure, it is not directly involved in the color-forming reaction of the Prussian blue stain.

Caption: Signaling pathway of the Perls' Prussian blue reaction for the detection of ferric iron.

Safety and Handling

Cacodylate-containing compounds are toxic and carcinogenic due to their arsenic content. All handling of cacodylic acid and its salts should be performed in a well-ventilated area or a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All waste containing cacodylate must be collected and disposed of as hazardous waste according to institutional and governmental regulations.

References

An In-depth Technical Guide to the Role of Iron Compounds in Cacodylate Buffer Systems for Enhanced Contrast in Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biological electron microscopy, the faithful preservation of cellular ultrastructure is paramount. This is achieved through a meticulous process of fixation, dehydration, embedding, and staining. The choice of buffer is a critical determinant of the quality of this preservation, as it must maintain a stable physiological pH and osmolarity during the initial fixation steps. While sodium cacodylate is a widely utilized buffer in these protocols, the term "ferric cacodylate buffer" has surfaced, prompting a need for clarification and a detailed examination of the role of iron, in its ferric or other forms, in these procedures.

This technical guide elucidates that "this compound buffer" does not refer to a distinct, standalone buffer system. Instead, it likely describes a sodium cacodylate buffer to which an iron-containing compound, such as a ferric salt or potassium ferrocyanide, is added. This addition is not for buffering purposes but to act as a mordant or to enhance staining, thereby improving the contrast and visualization of cellular components, particularly membranes. This guide will provide a comprehensive overview of the underlying principles, experimental protocols, and the proposed mechanism of action for this advanced fixation and staining technique.

The Cacodylate Buffer System: A Foundation for Ultrastructural Preservation

Sodium cacodylate buffer is a common choice in electron microscopy for several reasons. It is effective in the physiological pH range of 5.0 to 7.4 and does not form precipitates with many metallic ions used in subsequent staining steps, a known issue with phosphate buffers.[1][2]

Quantitative Parameters of Sodium Cacodylate Buffer

For optimal performance, the concentration and pH of the sodium cacodylate buffer must be carefully controlled. The following table summarizes key quantitative data for the preparation of a standard sodium cacodylate buffer stock solution.

| Parameter | Value | Notes |

| Chemical Formula | (CH₃)₂AsO₂Na · 3H₂O | Sodium Cacodylate Trihydrate |

| Molecular Weight | 214.03 g/mol | |

| pH Range | 5.0 - 7.4 | |

| pKa | 6.27 | |

| Stock Solution Molarity | 0.2 M | A common concentration for stock solutions. |

| Working Solution Molarity | 0.1 M | Typically diluted from the stock solution for use in fixative protocols. |

The Role of Iron: A Mordant for Enhanced Contrast

The addition of iron compounds to a sodium cacodylate-buffered fixative solution is a technique employed to enhance the electron density of cellular structures. The iron ions are thought to act as a mordant , a substance that forms a coordination complex with the biological sample, the primary fixative (e.g., glutaraldehyde), and the heavy metal stain (e.g., osmium tetroxide). This creates a bridge that helps to bind more of the heavy metal stain to the tissue, thereby increasing contrast.

A well-documented example of this approach is the use of potassium ferrocyanide (which contains iron in the Fe²⁺ state) in conjunction with osmium tetroxide in a cacodylate buffer. This combination is particularly effective at enhancing the contrast of cellular membranes.

Proposed Mechanism of Action

The precise mechanism by which iron compounds enhance contrast in this context is multifaceted. The prevailing hypothesis involves the following steps:

-

Primary Fixation: The tissue is first fixed with an aldehyde, such as glutaraldehyde, which cross-links proteins. This stabilizes the overall structure.

-

Mordanting and Secondary Fixation: The tissue is then treated with a mixture of osmium tetroxide and an iron compound (e.g., potassium ferrocyanide) in a sodium cacodylate buffer.

-

The osmium tetroxide acts as a secondary fixative, primarily reacting with and stabilizing lipids in the cell membranes.

-

The iron complex is thought to interact with both the tissue components and the osmium. It may facilitate the deposition of a greater amount of electron-dense osmium onto the membranes than would be achieved with osmium tetroxide alone.

-

-

Increased Electron Density: The iron itself, being a heavy metal, contributes to the electron density of the stained structures. The enhanced deposition of osmium, a much heavier metal, further amplifies this effect. The result is a significant increase in the contrast of membranes and other cellular features in the final electron micrograph.

Experimental Protocols

The following are detailed methodologies for the preparation of a standard sodium cacodylate buffer and a widely used protocol for enhanced membrane staining using potassium ferrocyanide.

Preparation of 0.2 M Sodium Cacodylate Buffer Stock Solution (pH 7.4)

Materials:

-

Sodium Cacodylate Trihydrate ((CH₃)₂AsO₂Na · 3H₂O)

-

Distilled or deionized water

-

0.1 M Hydrochloric Acid (HCl)

-

pH meter

-

Volumetric flask (100 mL)

-

Graduated cylinder

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh out 4.28 g of sodium cacodylate trihydrate.

-

Dissolve the sodium cacodylate in approximately 80 mL of distilled water in a beaker with a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

-

Calibrate the pH meter.

-

Slowly add 0.1 M HCl to the solution while monitoring the pH. Continue adding acid dropwise until the pH of the solution reaches 7.4.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

-

Bring the final volume to 100 mL with distilled water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the buffer solution at 4°C.

Protocol for Enhanced Membrane Staining using Potassium Ferrocyanide-Reduced Osmium Tetroxide

This protocol is adapted from established methods for preparing biological samples for transmission electron microscopy (TEM).

Materials:

-

Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)

-

Wash buffer: 0.1 M sodium cacodylate buffer (pH 7.4)

-

Staining solution:

-

4% aqueous osmium tetroxide (OsO₄) solution

-

3% potassium ferrocyanide (K₄[Fe(CN)₆]) in 0.2 M sodium cacodylate buffer (pH 7.4)

-

-

Dehydration solutions: Graded series of ethanol (e.g., 50%, 70%, 90%, 100%)

-

Infiltration and embedding resin (e.g., Epon, Araldite)

-

Tissue samples (small blocks, ~1 mm³)

Procedure:

-

Primary Fixation: Immerse the tissue blocks in the primary fixative solution for 1-2 hours at 4°C.

-

Washing: Wash the tissue blocks three times for 10 minutes each with the wash buffer at 4°C.

-

Secondary Fixation and Staining:

-

Prepare the staining solution immediately before use by mixing equal volumes of the 4% osmium tetroxide solution and the 3% potassium ferrocyanide solution.

-

Immerse the tissue blocks in this freshly prepared staining solution for 1-2 hours at room temperature in a fume hood. The solution should be protected from light.

-

-

Washing: Wash the tissue blocks three times for 10 minutes each with the wash buffer at room temperature.

-

Dehydration: Dehydrate the tissue blocks through a graded series of ethanol. For example:

-

50% ethanol for 10 minutes

-

70% ethanol for 10 minutes

-

90% ethanol for 10 minutes

-

100% ethanol, three changes of 10 minutes each

-

-

Infiltration and Embedding: Infiltrate the dehydrated tissue blocks with the chosen embedding resin according to the manufacturer's instructions.

-

Polymerization: Polymerize the resin-infiltrated tissue blocks in an oven at the recommended temperature and time.

-

Sectioning and Viewing: Cut ultrathin sections from the polymerized blocks, mount them on TEM grids, and view them in a transmission electron microscope.

Visualizing the Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of action.

Caption: Experimental workflow for enhanced membrane staining.

Caption: Proposed mechanism of iron-enhanced staining.

Conclusion

The term "this compound buffer" is best understood as a sodium cacodylate buffer system that incorporates iron compounds to improve the fixation and staining of biological samples for electron microscopy. The iron ions, likely acting as a mordant, enhance the deposition of heavy metal stains like osmium tetroxide, particularly on cellular membranes. This results in significantly improved contrast and visualization of ultrastructural details. The protocols and mechanisms described in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this advanced technique in their ultrastructural analyses. As with any electron microscopy protocol, meticulous attention to detail in the preparation and handling of these reagents is crucial for obtaining high-quality, reproducible results. It is also imperative to handle cacodylate-containing solutions with extreme care due to their arsenic content and to follow all institutional safety guidelines for disposal.

References

A Technical Guide to the Historical Applications of Cacodylate Compounds in Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications of cacodylate compounds in various scientific disciplines. From their pivotal role in the genesis of organometallic chemistry to their use as herbicides and their consideration as chemical warfare agents, this document details the scientific journey of these arsenic-containing compounds. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes and relationships.

The Dawn of Organometallic Chemistry: Cadet's Fuming Liquid

The history of cacodylate compounds begins in 1760 with the French chemist Louis Claude Cadet de Gassicourt.[1][2][3][4] While investigating cobalt-containing sympathetic inks, he heated potassium acetate with arsenic trioxide, producing a red-brown, oily liquid.[1][2] This substance, which became known as "Cadet's fuming liquid," was the first organometallic compound ever synthesized, marking a pivotal moment in the history of chemistry.[1][4][5][6]

The liquid was notable for its extremely unpleasant, garlic-like odor and its property of fuming and spontaneously igniting in air.[1][2][7] Around 1840, Robert Bunsen conducted extensive research to characterize the components of this liquid and its derivatives, which was instrumental in the development of radical theory.[1] Jöns Jacob Berzelius suggested the name "kakodyl" (later cacodyl) from the Greek words kakodes (evil-smelling) and hyle (matter) for the dimethylarsinyl radical, (CH₃)₂As.[7][8]

Composition of Cadet's Fuming Liquid

Cadet's fuming liquid is primarily a mixture of cacodyl (also known as dicacodyl or tetramethyldiarsine) and cacodyl oxide.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Cacodyl (Dicacodyl) | ((CH₃)₂As)₂ | 209.98 | Poisonous, oily liquid with an extremely unpleasant odor; undergoes spontaneous combustion in dry air.[7] |

| Cacodyl Oxide | ((CH₃)₂As)₂O | 225.98 | A key component of Cadet's fuming liquid. |

Experimental Protocol: Synthesis of Cadet's Fuming Liquid

The original synthesis by Cadet and the subsequent larger-scale preparations by Bunsen, while historically significant, were fraught with danger due to the toxicity and pyrophoric nature of the products.[5][8]

Bunsen's Large-Scale Preparation (c. 1840):

-

Reactants: A 1:1 by weight mixture of arsenic trioxide (As₂O₃) and potassium acetate (CH₃COOK).[8]

-

Apparatus: A glass retort heated in a sand bath.[8]

-

Procedure:

-

Yield: Approximately 150 g of the red-brown liquid was obtained.[8]

The overall chemical reaction for the formation of cacodyl oxide is: 4 CH₃COOK + As₂O₃ → ((CH₃)₂As)₂O + 2 K₂CO₃ + 2 CO₂[1][7]

A subsequent reduction of the cacodyl oxide yields cacodyl.

References

- 1. Cadet's fuming liquid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arsenic - Wikipedia [en.wikipedia.org]

- 5. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Cacodyl - Wikipedia [en.wikipedia.org]

- 8. wwwchem.uwimona.edu.jm [wwwchem.uwimona.edu.jm]

An In-depth Technical Guide to Ferric Cacodylate: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric cacodylate, an organoarsenic compound containing iron in the +3 oxidation state, has historical applications in veterinary medicine. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and toxicological profile. This document synthesizes available data to support research and development activities, presenting quantitative information in structured tables, outlining experimental methodologies, and visualizing key conceptual frameworks.

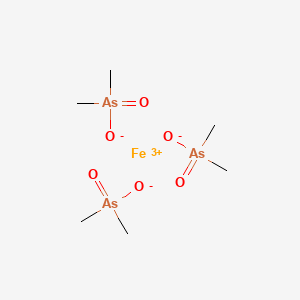

Molecular Structure and Identification

This compound, systematically named iron(III) tris(dimethylarsinate), is a complex of ferric iron with three cacodylate ligands. The cacodylate anion, (CH₃)₂AsO₂⁻, acts as a bidentate ligand, coordinating to the iron center through its two oxygen atoms.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | dimethylarsinate;iron(3+) |

| Molecular Formula | C₆H₁₈As₃FeO₆ |

| Molecular Weight | 466.81 g/mol [1] |

| CAS Number | 5968-84-3[2] |

| SMILES | C--INVALID-LINK--(C)[O-].C--INVALID-LINK--(C)[O-].C--INVALID-LINK--(C)[O-].[Fe+3] |

Due to the presence of the paramagnetic Fe(III) ion, obtaining high-resolution NMR spectra for structural elucidation is challenging.[3][4][5]

Physicochemical Properties

This compound is a yellowish amorphous powder.[6] Its solubility and thermal stability are key parameters for its handling and formulation.

Physicochemical Data

| Property | Value | Source |

| Physical State | Yellowish, amorphous powder | [6] |

| Solubility in Water | 6.67 g/100 mL (cold water) | |

| Solubility in Alcohol | Slightly soluble | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Decomposition | Decomposes upon heating | [7][8] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a soluble ferric salt with a soluble cacodylate salt in an aqueous solution.

Protocol: Synthesis of this compound

-

Reactant Preparation:

-

Prepare a 1 M aqueous solution of ferric chloride (FeCl₃).

-

Prepare a 3 M aqueous solution of sodium cacodylate (Na(CH₃)₂AsO₂).

-

-

Reaction:

-

Slowly add the ferric chloride solution to the sodium cacodylate solution with constant stirring. A precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the precipitate with distilled water to remove any unreacted salts.

-

Dry the product under vacuum at room temperature.

-

References

- 1. This compound [amp.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. Predicting the spin state of paramagnetic iron complexes by DFT calculation of proton NMR spectra - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. web.vu.lt [web.vu.lt]

- 5. The long-standing relationship between paramagnetic NMR and iron–sulfur proteins: the mitoNEET example. An old method for new stories or the other way around? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. The thermal decompositions of some transition metal acrylates and polyacrylates | Scilit [scilit.com]

- 8. Arsenic - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Safety and Handling of Ferric Cacodylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ferric cacodylate, an organoarsenic compound. Given its arsenic content, this substance presents significant health risks and requires strict safety protocols. This document outlines the toxicological properties, occupational exposure limits, handling procedures, and emergency measures associated with this compound and related cacodylate compounds.

Chemical and Physical Properties

This compound, also known as iron(III) tris(dimethylarsinate), is a yellowish, amorphous powder.[1] It is an organoarsenic compound, and its safety profile is largely dictated by the presence of arsenic.

| Property | Value | Source |

| Chemical Formula | C₆H₁₈As₃FeO₆ | [1] |

| Molecular Weight | 466.81 g/mol | [1] |

| Appearance | Yellowish, amorphous powder | [1] |

| Synonyms | Iron tris(dimethylarsinate), Iron cacodylate | Parchem, 2023 |

Toxicological Data

The toxicity of this compound is primarily attributed to its arsenic content. Cacodylic acid and its salts are classified as Group A carcinogens by the U.S. Environmental Protection Agency (EPA).[2] All forms of arsenic are considered a serious risk to human health.[2]

Acute Toxicity

Acute exposure to cacodylates can cause a range of symptoms, including a metallic or garlic taste, poor appetite, nausea, vomiting, stomach pain, and diarrhea.[3] In severe cases, seizures and death can occur.[3]

| Compound | Route | Species | LD50/LC50 | Source |

| Cacodylic Acid | Oral | Rat | 644-830 mg/kg | EXTOXNET, 1996 |

| Sodium Cacodylate | Oral | Rat | 644 mg/kg | [4] |

| Sodium Cacodylate | Oral | Mouse | 4 mg/kg | [4] |

| Cacodylic Acid | Inhalation | Rat | 3.9 mg/L (LC50) | EXTOXNET, 1996 |

Chronic Toxicity

Chronic exposure to cacodylic acid can lead to severe health effects, including damage to the kidneys, bladder, liver, and nerves.[3] It can also cause skin problems such as hyperkeratosis, hyperpigmentation, and skin cancers.[3] Developmental and reproductive effects, including decreased fetal weights and reduced sperm production, have been observed in animal studies.[3]

Occupational Exposure Limits

To minimize the risk of chronic health effects, several regulatory bodies have established occupational exposure limits for inorganic arsenic compounds.

| Organization | Limit | Value | Notes |

| OSHA | Permissible Exposure Limit (PEL) | 10 µg/m³ (8-hour TWA) | [5][6][7] |

| NIOSH | Recommended Exposure Limit (REL) | 2 µg/m³ (15-minute ceiling) | [2][5] |

| ACGIH | Threshold Limit Value (TLV) | 0.01 mg/m³ (8-hour TWA) | [5][8] |

| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 5 mg/m³ | [9] |

TWA: Time-Weighted Average

Signaling Pathways of Arsenic-Induced Toxicity

Arsenic exerts its toxic effects through various molecular mechanisms, primarily by inducing oxidative stress and interfering with cellular signaling pathways. This leads to a cascade of events culminating in cell damage and apoptosis.

Caption: Arsenic-induced oxidative stress and downstream signaling pathways.

Experimental Protocols for Safe Handling

Strict adherence to safety protocols is mandatory when working with this compound and other arsenic-containing compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Engineering Controls

-

Chemical Fume Hood: All work with this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.[10]

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Designated Area: Establish a designated area for working with arsenic compounds, clearly marked with warning signs.[10][11]

Handling and Storage

-

Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[10]

-

Weighing: Use a balance inside a fume hood or a glove box for weighing.

-

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed, labeled container.[11] Keep it separate from incompatible materials such as strong acids and oxidizing agents.[4][11]

-

Transport: When transporting within the laboratory, use a secondary container.

Spill and Emergency Procedures

-

Minor Spills: For small spills, carefully moisten the material to prevent dust from becoming airborne.[4] Use a HEPA-filtered vacuum for cleanup.[4] Do not dry sweep.[4] Place the collected material in a sealed container for hazardous waste disposal.

-

Major Spills: Evacuate the area immediately and contact the institution's environmental health and safety department.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste.[11] Collect all arsenic-containing waste in clearly labeled, sealed containers.[11] Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

This compound is a highly toxic compound that requires stringent safety measures to prevent exposure. By understanding its toxicological properties and adhering to the detailed handling and safety protocols outlined in this guide, researchers and scientists can minimize the risks associated with its use. A proactive approach to safety, including proper training, the consistent use of personal protective equipment, and adherence to established procedures, is paramount for the safe handling of this and all arsenic-containing compounds.

References

- 1. Molecular Mechanism of Arsenic-Induced Neurotoxicity including Neuronal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. restoredcdc.org [restoredcdc.org]

- 3. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 4. bio.vu.nl [bio.vu.nl]

- 5. Arsenic Toxicity: What Are the Standards and Regulation for Arsenic Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 6. osha.gov [osha.gov]

- 7. osha.gov [osha.gov]

- 8. Arsenic and its inorganic compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. Arsenic - IDLH | NIOSH | CDC [cdc.gov]

- 10. wcu.edu [wcu.edu]

- 11. drexel.edu [drexel.edu]

The Dawn of a Chemical Cure: An In-depth Technical Guide to the Discovery and Synthesis of Organoarsenic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of organoarsenic compounds, a class of molecules that revolutionized medicine and warfare. From the serendipitous discovery of the first organometallic compound to the targeted design of the first successful chemotherapeutic agent, this document delves into the pivotal moments, key chemical reactions, and biological mechanisms that define this important area of chemical history. Detailed experimental protocols, quantitative data, and visualized pathways are presented to offer a thorough resource for researchers, scientists, and professionals in drug development.

A Historical Prelude: From Foul Odors to "Magic Bullets"

The journey into the world of organoarsenic chemistry began in the 18th century with the synthesis of the first organometallic compound, cacodyl. In 1760, French chemist Louis Claude Cadet de Gassicourt heated potassium acetate with arsenic trioxide, producing a foul-smelling, spontaneously flammable liquid he termed "Cadet's fuming liquid."[1] This mixture, later found to contain cacodyl ((CH₃)₂As-As(CH₃)₂) and cacodyl oxide ([(CH₃)₂As]₂O), marked the dawn of a new field of chemistry, though its initial applications were limited.[1]

The true potential of organoarsenic compounds in medicine was unveiled by the pioneering work of German physician and scientist Paul Ehrlich in the early 20th century.[2][3] Ehrlich envisioned a "magic bullet" – a chemical that could selectively target and destroy pathogens without harming the host.[4] This concept drove his systematic investigation of hundreds of synthetic organoarsenic compounds.

His relentless pursuit, in collaboration with chemist Alfred Bertheim and bacteriologist Sahachiro Hata, led to the discovery of arsphenamine in 1909, the 606th compound they tested.[4][5] Marketed under the trade name Salvarsan, this compound became the first effective treatment for syphilis, a devastating and widespread disease at the time.[2][3][4] The discovery of Salvarsan is a landmark achievement in the history of medicine, heralding the age of chemotherapy and targeted drug therapy.[6]

The Art of the C-As Bond: Key Synthetic Methodologies

The synthesis of organoarsenic compounds hinges on the formation of a stable carbon-arsenic bond. Over the years, various methods have been developed, ranging from classical approaches to more modern, safer techniques.

The Béchamp Reaction: A Gateway to Aromatic Arsenicals

The Béchamp reaction, discovered in 1859, provided a crucial method for the synthesis of aromatic arsonic acids. This reaction involves heating an aromatic amine with arsenic acid. A key example is the synthesis of p-aminophenylarsonic acid (Atoxyl), a precursor in the development of Salvarsan.

Experimental Protocol: Synthesis of p-Aminophenylarsonic Acid (Atoxyl)

-

Reaction Setup: A mixture of aniline (1 equivalent) and arsenic acid (1.2 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is heated to 150-160°C for several hours.

-

Work-up: The reaction mixture is cooled, and the solid product is isolated by filtration.

-

Purification: The crude product is recrystallized from hot water to yield pure p-aminophenylarsonic acid.

The Synthesis of Salvarsan (Arsphenamine)

The original synthesis of Salvarsan by Ehrlich and Bertheim was a multi-step process starting from 3-nitro-4-hydroxyphenylarsonic acid. The key step involves the reduction of both the nitro group and the arsenic acid functionality.

Experimental Protocol: Synthesis of 3-Amino-4-hydroxyphenylarsonic Acid

A detailed, modern protocol for the synthesis of the Salvarsan precursor, 3-amino-4-hydroxyphenylarsonic acid, involves the reduction of 3-nitro-4-hydroxyphenylarsonic acid.

-

Reaction Setup: A solution of 31.6 g of 3-nitro-4-hydroxyphenylarsonic acid in 600 ml of methanol is prepared.

-

Reduction: 840 g of 4% sodium amalgam is added, and the mixture is heated to reflux on a water bath until the evolution of gas ceases.

-

Isolation: The methanol is removed by distillation, and the residue is treated with 120 ml of water. The mercury is separated, and 150 ml of concentrated hydrochloric acid is added to the aqueous solution.

-

Purification: After standing for a day, the mixture is filtered, and the filtrate is treated with activated carbon. The pH is adjusted with 0.1 N sodium hydroxide solution until it is just alkaline to Congo red but acidic to litmus.

-

Precipitation: 25 ml of acetic acid is added to complete the precipitation of the 3-amino-4-hydroxyphenylarsonic acid.

-

Final Product: The precipitate is collected by filtration, washed with water until free of chloride ions, and dried. This method typically yields around 87% of the desired product.

The final step in the synthesis of Salvarsan involves the reduction of the arsonic acid to the arseno compound. Historically, sodium dithionite was used for this purpose.

Conceptual Workflow for Salvarsan Synthesis

Caption: A simplified workflow illustrating the key reduction steps in the synthesis of Salvarsan.

The Synthesis of Aliphatic Organoarsenicals: Cacodyl and its Derivatives

The synthesis of aliphatic organoarsenic compounds often starts with arsenic trioxide.

Experimental Protocol: Synthesis of Cacodyl Oxide and Cacodyl

The original synthesis of "Cadet's fuming liquid" can be adapted for the laboratory preparation of cacodyl oxide.

-

Reaction: A mixture of potassium acetate and arsenic trioxide is heated in a retort.

-

Distillation: A dense, foul-smelling liquid, which is a mixture of cacodyl and cacodyl oxide, distills over. This mixture is highly toxic and spontaneously flammable in air, requiring extreme caution and an inert atmosphere.

-

Separation: Cacodyl can be obtained from the oxide by reaction with a reducing agent.

A more modern and controlled approach to synthesizing cacodyl oxide involves passing acetic acid vapor over arsenic trioxide in the presence of an alkali metal salt catalyst at elevated temperatures.

Quantitative Data on Key Organoarsenic Compounds

The following tables summarize key quantitative data for some of the most significant organoarsenic compounds.

Table 1: Physicochemical Properties and Synthesis Yields

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Typical Synthesis Yield (%) |

| Salvarsan | C₁₂H₁₂As₂N₂O₂·2HCl | 437.01 | Yellow, crystalline powder | Decomposes | N/A | ~16% (historical) |

| Cacodyl | C₄H₁₂As₂ | 209.96 | Colorless, oily liquid | -6 | 170 | Variable |

| Cacodyl Oxide | C₄H₁₂As₂O | 225.96 | Colorless liquid | -25 | 120 | Variable |

| Lewisite | C₂H₂AsCl₃ | 207.32 | Colorless to brown liquid | -18 | 190 | >65% |

| Adamsite (DM) | C₁₂H₉AsClN | 277.59 | Bright yellow crystalline solid | 195 | 410 | High |

Table 2: Spectroscopic Data for Salvarsan (Arsphenamine)

| Spectroscopic Technique | Key Signals |

| ¹H NMR ([D₆]DMSO) | δ = 6.97, 6.81 ppm |

| ¹³C NMR | δ = 114.5, 115.0, 119.0, 122.6, 137.8, 148.3 ppm |

| ESI-MS (H₂O) | Positive ion m/z 234 [M+H]⁺, 449 [2M-H₂O+H]⁺, 664 [3M-2H₂O+H]⁺ |

Table 3: Acute Toxicity Data of Selected Organoarsenic Compounds

| Compound | LD₅₀ (mg/kg) | Route of Administration | Test Animal |

| Arsenic Trioxide | 15.1 | Oral | Rat |

| Cacodylic Acid | 600 | Oral | Rat |

| Roxarsone | 50-100 | Oral | Rat |

| Melarsoprol | 40 | Intravenous | Mouse |

Mechanisms of Action and Biological Pathways

The biological activity of organoarsenic compounds is diverse, ranging from antimicrobial to anticancer effects. Their mechanisms of action often involve interaction with cellular enzymes and signaling pathways.

The Anti-syphilitic Action of Salvarsan

While the precise molecular target of Salvarsan in Treponema pallidum remains a subject of investigation, it is believed to act by disrupting essential enzymatic processes within the spirochete. The arsenic(III) species, likely formed in vivo, are thought to bind to sulfhydryl groups in proteins, leading to enzyme inhibition and bacterial cell death.

Hypothesized Mechanism of Salvarsan Action

Caption: A proposed pathway for the antimicrobial action of Salvarsan against Treponema pallidum.

Arsenic Trioxide in the Treatment of Acute Promyelocytic Leukemia (APL)

Arsenic trioxide (ATO) has emerged as a highly effective treatment for acute promyelocytic leukemia (APL). Its mechanism of action is complex and involves the induction of both apoptosis (programmed cell death) and differentiation of the leukemic cells. A key target of ATO is the PML-RARα fusion protein, a hallmark of APL.

Signaling Pathway of Arsenic Trioxide in APL

Caption: A simplified diagram illustrating the dual mechanism of arsenic trioxide in APL therapy.

Conclusion: A Legacy of Innovation and Caution

The story of organoarsenic compounds is one of remarkable scientific achievement, transforming the therapeutic landscape and introducing the very concept of targeted chemotherapy. From the foul-smelling "Cadet's fuming liquid" to the life-saving "magic bullet" of Salvarsan and the modern-day use of arsenic trioxide in cancer treatment, these compounds have left an indelible mark on science and medicine. However, their inherent toxicity necessitates a deep understanding of their chemistry, synthesis, and biological effects. This guide serves as a foundational resource for professionals dedicated to advancing the fields of drug discovery and development, reminding us of the power of chemical synthesis to address critical medical needs, while underscoring the importance of rigorous scientific investigation and a profound respect for the double-edged sword of pharmacology.

References

- 1. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Duality of Arsenic Metabolism: Impact on Human Health | Annual Reviews [annualreviews.org]

- 3. The composition of Ehrlich's salvarsan: resolution of a century-old debate. | Semantic Scholar [semanticscholar.org]

- 4. Arsphenamine - Wikipedia [en.wikipedia.org]

- 5. Arsphenamine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. Infections caused by resistant organisms: Could organic arsenic compounds be an effective treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferric Cacodylate: A Technical Guide on a Historical Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric cacodylate, an organoarsenic compound, once held a place in the arsenal of medical treatments and biological reagents. However, with the advancement of scientific understanding, particularly regarding the toxicity of arsenic, its use has been largely relegated to historical interest. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, historical applications, and the toxicological data that led to its decline in use. While modern experimental protocols featuring this compound are virtually nonexistent due to safety concerns, this document will present a historical protocol for the preparation of a cacodylate buffer, a related application in electron microscopy, to illustrate the compound's former role. The primary focus of this guide is to provide a thorough understanding of the mechanism of arsenic toxicity, which is central to appreciating why this compound is no longer a recommended reagent in biological studies. This document serves as a valuable resource for researchers and professionals in drug development by offering a case study on the importance of reagent selection and the evolution of safety standards in scientific research.

Chemical and Physical Properties

This compound, also known as iron(III) tris(dimethylarsinate), is an arsenic-containing coordination compound. Its properties are summarized in the table below. The presence of arsenic, a toxic metalloid, is the defining characteristic that dictates its biological effects and its limited contemporary use.[1][2][3]

| Property | Value |

| Chemical Formula | C₆H₁₈As₃FeO₆ |

| Molecular Weight | 466.81 g/mol [1][3] |

| Appearance | Yellowish, amorphous powder |

| CAS Number | 5968-84-3[3] |

| Synonyms | Iron tris(dimethylarsinate), Ferric methylarsenate, Cacodylic acid iron colloid[1] |

Historical Applications in Medicine

In the 19th and early 20th centuries, arsenic compounds were surprisingly common in medical practice.[4] this compound was used therapeutically, primarily with the intent of treating conditions like anemia, due to its iron content, and as a general "tonic" or stimulant. The arsenical component was believed to have therapeutic properties, a notion that has been thoroughly debunked by modern toxicology. These historical medical applications declined as the severe and chronic health risks associated with arsenic became undeniable.

Role in Biological Studies: A Historical Perspective

The primary use of cacodylates in more recent biological research has been in the preparation of buffers for electron microscopy. Sodium cacodylate has been a common choice for a buffering agent in fixation protocols for biological samples. While specific protocols for this compound are not prevalent in modern literature, the following historical protocol for a generic cacodylate buffer provides insight into how this class of compounds was utilized.

Experimental Protocol: Preparation of a 0.1 M Cacodylate Buffer (Historical Example)

Disclaimer: This protocol is provided for historical and informational purposes only. Due to the toxicity of cacodylates, non-arsenic-based buffers (e.g., phosphate, HEPES) are strongly recommended for all current biological research. Appropriate personal protective equipment (PPE) and handling procedures for highly toxic compounds are mandatory when working with any cacodylate.

Materials:

-

Cacodylic acid

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Distilled water

-

pH meter

Procedure:

-

To prepare a 0.1 M cacodylate buffer, dissolve the appropriate amount of cacodylic acid in distilled water to achieve the desired final volume.

-

Slowly add a solution of NaOH (e.g., 0.2 M) to the cacodylic acid solution while monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the desired pH (typically around 7.2-7.4 for biological applications) is reached.

-

Alternatively, to adjust the pH downwards, a dilute solution of HCl can be used.

-

Bring the final volume to the desired amount with distilled water.

-

Store the buffer solution in a tightly sealed container at 4°C.

Toxicity and Mechanism of Action

The predominant reason for the obsolescence of this compound in biological research is the high toxicity of the cacodylate moiety, which is a derivative of arsenic. Arsenic is a well-documented poison and carcinogen.

The toxicity of arsenicals stems from their ability to interact with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular metabolism. The trivalent form of arsenic (arsenite), which can be formed from the metabolic reduction of cacodylate, is particularly potent.

Key Mechanisms of Arsenic Toxicity:

-

Enzyme Inhibition: Arsenite binds to sulfhydryl groups in enzymes, disrupting critical metabolic pathways such as the citric acid cycle.

-

Oxidative Stress: Arsenic exposure can lead to the generation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.

-

Disruption of ATP Production: By interfering with mitochondrial enzymes, arsenic can uncouple oxidative phosphorylation, leading to a depletion of cellular energy in the form of ATP.

-

Genotoxicity: Arsenic and its metabolites can cause DNA damage and are classified as human carcinogens.

The following diagram illustrates the general mechanism of arsenic-induced cellular toxicity.

Caption: General mechanism of cacodylate-induced cellular toxicity.

Quantitative Toxicity Data

The following table summarizes key toxicity values for arsenic and related compounds. It is important to note that specific toxicity data for this compound is limited, and the data presented here for related arsenic compounds should be considered indicative of its potential hazard.

| Compound/Parameter | Value | Reference |

| Arsenic (inorganic) - Oral LD50 (rat) | 48 mg/kg | (ATSDR, 2007) |

| Sodium Cacodylate - Probable Oral Lethal Dose (human) | 0.5-5 g/kg | (EPA, 1998) |

| Arsenic - IARC Carcinogen Classification | Group 1 (Carcinogenic to humans) | (IARC) |

Conclusion and Recommendations

This compound is a compound with historical significance in medicine and biological studies. However, its use has been superseded by safer and more effective alternatives. The inherent toxicity of its arsenical component poses a significant risk to researchers and is a confounding factor in experimental systems.

It is the strong recommendation of this guide that this compound not be used in any biological studies. Researchers should opt for non-toxic, modern reagents and buffers. For professionals in drug development, the story of this compound serves as a critical reminder of the importance of thorough toxicological evaluation of all potential therapeutic agents and excipients. The transition away from arsenical compounds in research and medicine highlights the progress in our understanding of toxicology and the paramount importance of safety in the laboratory and clinic.

References

Methodological & Application

Application Notes: Ferric Cacodylate Buffer System for Enhanced Contrast in Electron Microscopy

Introduction

For researchers, scientists, and drug development professionals utilizing transmission electron microscopy (TEM), achieving high-contrast images of cellular ultrastructures is paramount. The "ferric cacodylate buffer" system, more accurately a sodium cacodylate buffer used in conjunction with potassium ferricyanide and osmium tetroxide, is a powerful tool for enhancing the staining of membranes and other cellular components. This method, often referred to as a "reduced osmium" technique, results in superior contrast compared to fixation with osmium tetroxide alone. The cacodylate buffer provides a stable pH environment during fixation, while the addition of potassium ferricyanide to the osmium tetroxide post-fixation step leads to a finer, more electron-dense precipitate, thereby improving the visualization of cellular details.

Key Applications

-

Enhanced Membrane Contrast: This technique is particularly effective for visualizing the trilaminar structure of cellular and organellar membranes.

-

Improved Staining of Glycogen and Ribosomes: The enhanced electron density provided by this method facilitates the identification of glycogen granules and ribosomes.

-

General Ultrastructural Analysis: The overall increase in contrast benefits the general morphological assessment of cells and tissues.

Mechanism of Action

Sodium cacodylate serves as a robust buffering agent, maintaining the physiological pH of the tissue during the fixation process and preventing artifacts that can arise from pH fluctuations. The subsequent post-fixation step with a mixture of osmium tetroxide and potassium ferricyanide leads to the in-situ reduction of the osmium tetroxide. This results in the deposition of a more electron-dense layer of osmium compounds onto cellular structures, particularly lipids in membranes, than what is achieved with osmium tetroxide alone.

Safety Precautions

-

Cacodylic acid and its salts are toxic and carcinogenic as they contain arsenic. Handle these reagents with extreme caution, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work should be performed in a certified chemical fume hood.

-

Osmium tetroxide is highly toxic, volatile, and can fix tissues upon contact, including the cornea of the eye. It should be handled exclusively in a chemical fume hood with appropriate PPE.

-

Dispose of all waste containing cacodylate and osmium tetroxide according to institutional and national hazardous waste regulations.

Protocols

I. Preparation of Stock Solutions

A. 0.2 M Sodium Cacodylate Buffer Stock Solution (pH 7.4)

This stock solution is the foundation for preparing the working buffers used in the fixation and washing steps.

Materials:

Protocol for Glutaraldehyde Fixation with Cacodylate Buffer in Biological Sample Preparation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practices of glutaraldehyde fixation using cacodylate buffer, a standard procedure for preserving biological specimens for various microscopic analyses, particularly transmission electron microscopy (TEM) and scanning electron microscopy (SEM). Adherence to these protocols is critical for maintaining the ultrastructural integrity of cells and tissues, ensuring high-quality data for research, diagnostics, and therapeutic development.

Introduction

Glutaraldehyde is a dialdehyde that effectively cross-links proteins, providing excellent preservation of cellular morphology.[1][2][3] The mechanism involves the reaction of glutaraldehyde with amino groups in proteins, forming stable covalent bonds that stabilize the cellular architecture.[1] Cacodylate buffer is often the buffer of choice for electron microscopy preparations due to its suitable pH range and because it does not precipitate in the presence of metallic ions used in subsequent staining steps. However, it is crucial to handle sodium cacodylate with care as it contains arsenic and is both poisonous and carcinogenic.[4][5]

Quantitative Data Summary

The following tables summarize the typical concentrations and conditions used in glutaraldehyde fixation protocols with cacodylate buffer for different sample types.

Table 1: Primary Fixative Composition

| Component | Concentration for Tissues | Concentration for Cell Culture | Concentration for Immuno-EM |

| Glutaraldehyde | 2.5% - 3%[6][7] | 2.5%[8] | 0.1% - 2.5% (often with paraformaldehyde) |

| Paraformaldehyde | 2% - 4% (optional, for better penetration)[9][10] | Not always used | 2% - 4%[6] |

| Sodium Cacodylate Buffer | 0.1 M[4][7][9] | 0.1 M | 0.1 M[6] |

| pH | 7.2 - 7.4[4][7][9] | 7.2[8] | 7.2 - 7.4 |

| Additives (optional) | 2 mM CaCl₂[4], 0.1 M Sucrose[7] | - | - |

Table 2: Fixation and Processing Parameters

| Parameter | Tissues | Cell Culture (Adherent) | Cells in Suspension |

| Primary Fixation Time | 1 - 2 hours at room temp, or overnight at 4°C[7][9] | 30 min - 1 hour at room temp, or overnight at 4°C[8] | 10 min, then pellet and replace with fresh fixative[10] |

| Primary Fixation Temperature | Room Temperature or 4°C[7][9] | 37°C initially, then 4°C[8] | Room Temperature or 4°C |

| Buffer Rinse | 3 x 10 minutes in 0.1 M Cacodylate Buffer[9] | 3 x 10 minutes in buffer[8] | Pellet and resuspend in buffer |

| Post-fixation (Osmium Tetroxide) | 1% OsO₄ in 0.1 M Cacodylate Buffer for 1-2 hours[7][9] | 1% OsO₄ in buffer | 1% OsO₄ in buffer |

| Dehydration | Graded ethanol series (e.g., 50%, 70%, 90%, 100%)[7] | Graded ethanol series[8] | Graded ethanol series |

Experimental Protocols

Preparation of Buffers and Fixatives

3.1.1. 0.2 M Sodium Cacodylate Buffer Stock Solution (pH 7.4)

-

Materials:

-

Sodium Cacodylate (Na(CH₃)₂AsO₂ · 3H₂O)

-

0.2 M HCl

-

Distilled water (dH₂O)

-

-

Procedure:

-

Dissolve 42.8 g of sodium cacodylate in 800 ml of dH₂O.

-

Adjust the pH to 7.4 with 0.2 M HCl.

-

Bring the final volume to 1000 ml with dH₂O.

-

Store at 4°C.[4]

-

3.1.2. 0.1 M Sodium Cacodylate Buffer Working Solution (pH 7.4)

-

Procedure:

-

Mix 50 ml of 0.2 M Sodium Cacodylate Buffer Stock Solution with 50 ml of dH₂O.[4]

-

3.1.3. 2.5% Glutaraldehyde in 0.1 M Cacodylate Buffer (Primary Fixative)

-

Materials:

-

25% Glutaraldehyde (EM Grade)

-

0.1 M Sodium Cacodylate Buffer (pH 7.4)

-

-

Procedure:

-

To prepare 10 ml of fixative, mix 1 ml of 25% glutaraldehyde with 9 ml of 0.1 M sodium cacodylate buffer.

-

Prepare fresh before use.

-

Fixation Protocol for Tissue Samples (e.g., Biopsies)

-

Specimen Preparation: Immediately after excision, cut the tissue into small blocks, no larger than 1 mm³.[7] Perform this step while the tissue is immersed in the primary fixative to prevent drying artifacts.

-

Primary Fixation: Immerse the tissue blocks in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1-2 hours at room temperature or overnight at 4°C.[7][9]

-

Rinsing: Wash the tissue blocks three times for 10 minutes each with 0.1 M sodium cacodylate buffer.[9]

-

Post-fixation: Post-fix the tissue in 1% osmium tetroxide (OsO₄) in 0.1 M cacodylate buffer for 1-2 hours at room temperature.[9] Caution: Osmium tetroxide is highly toxic and volatile; handle in a fume hood.

-

Rinsing: Wash the tissue blocks three times for 5 minutes each with distilled water.

-

Dehydration: Dehydrate the tissue through a graded series of ethanol:

-

50% ethanol for 10 minutes

-

70% ethanol for 10 minutes

-

90% ethanol for 10 minutes

-

100% ethanol, three changes of 10 minutes each.[7]

-

-

Infiltration and Embedding: Proceed with infiltration using a transitional solvent (e.g., propylene oxide) and embed in an appropriate resin (e.g., Epon, Spurr's).

Fixation Protocol for Adherent Cell Cultures

-

Preparation: Aspirate the culture medium from the cells.

-

Rinsing: Gently rinse the cells 2-3 times with serum-free medium or 0.1 M phosphate-buffered saline (PBS) at 37°C to remove any remaining serum.[8]

-

Primary Fixation: Add 2.5% glutaraldehyde in 0.1 M cacodylate buffer and incubate for 30-60 minutes at room temperature.[8]

-

Rinsing: Wash the cells three times for 10 minutes each with 0.1 M sodium cacodylate buffer.[8]

-

Post-fixation and further processing: Follow steps 4-7 from the tissue fixation protocol.

Visualized Workflows

The following diagrams illustrate the key steps in the glutaraldehyde fixation process.

Caption: Experimental workflow for glutaraldehyde fixation.

Caption: Glutaraldehyde protein cross-linking mechanism.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uvic.ca [uvic.ca]

- 6. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

- 7. emunit.hku.hk [emunit.hku.hk]

- 8. health.usf.edu [health.usf.edu]

- 9. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 10. web.path.ox.ac.uk [web.path.ox.ac.uk]

Application Notes and Protocols for Osmium Tetroxide Post-Fixation with Cacodylate Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium tetroxide (OsO₄) is a widely utilized secondary fixative in biological sample preparation for transmission electron microscopy (TEM) and scanning electron microscopy (SEM). Its primary role is to preserve and stain lipids and proteins, significantly enhancing contrast in the final image. When used in conjunction with a cacodylate buffer system, it provides excellent preservation of cellular ultrastructure. Cacodylate buffer is favored for its stability over a range of pH values and its non-reactivity with many cellular components, thus ensuring that the fixation process accurately reflects the native state of the specimen.

The mechanism of osmium tetroxide fixation involves the reaction of OsO₄ with the unsaturated fatty acids of lipids, crosslinking them and adding heavy metal atoms to the structure, which increases electron density. It also serves to stabilize many proteins by transforming them into gels without destroying their structural features. The use of a buffer, such as cacodylate, is crucial to prevent acidification during fixation, which can cause morphological alterations.

These application notes provide detailed protocols for the post-fixation of biological samples using osmium tetroxide with a cacodylate buffer, tailored for researchers in various fields, including those in drug development requiring high-resolution ultrastructural analysis.

Data Presentation: Quantitative Parameters for Osmium Tetroxide Post-Fixation

The following tables summarize the key quantitative parameters for successful osmium tetroxide post-fixation. These values are derived from standard laboratory protocols and should be optimized for specific sample types and experimental goals.

Table 1: Reagent Concentrations

| Reagent | Concentration | Buffer | Notes |

| Osmium Tetroxide (OsO₄) | 1% - 2% (w/v) | 0.1 M Sodium Cacodylate | 1% is the most common concentration. 2% may be used for denser tissues or for enhanced staining. |

| Sodium Cacodylate Buffer | 0.1 M - 0.2 M | - | 0.1 M is standard for rinsing and post-fixation steps. |

| Glutaraldehyde (Primary Fixative) | 2.0% - 3.0% (v/v) | 0.1 M Sodium Cacodylate | Used prior to osmium tetroxide post-fixation. |

| Paraformaldehyde (Primary Fixative) | 2.0% - 4.0% (w/v) | 0.1 M Sodium Cacodylate | Often used in combination with glutaraldehyde. |

Table 2: Incubation Times and Temperatures

| Step | Duration | Temperature | Notes |

| Primary Fixation | 1 - 2 hours (or overnight) | 4°C or Room Temperature | Overnight fixation at 4°C is common for larger tissue samples. |

| Buffer Wash | 3 x 10 minutes | Room Temperature | Thorough washing is critical to remove excess primary fixative. |

| Osmium Tetroxide Post-Fixation | 1 - 2 hours | 4°C or Room Temperature | Incubation should be carried out in the dark as osmium tetroxide is light-sensitive. |

| Dehydration (Ethanol Series) | 10 - 30 minutes per step | Room Temperature | Time depends on sample size. |

Experimental Protocols

Protocol 1: Standard Osmium Tetroxide Post-Fixation for Cell Cultures

This protocol is suitable for adherent or suspension cells.

Materials:

-

Primary Fixative: 2.5% Glutaraldehyde in 0.1 M Sodium Cacodylate Buffer, pH 7.4

-

Wash Buffer: 0.1 M Sodium Cacodylate Buffer, pH 7.4

-

Post-Fixation Solution: 1% Osmium Tetroxide in 0.1 M Sodium Cacodylate Buffer, pH 7.4

-

Distilled water

-

Ethanol (30%, 50%, 70%, 90%, 100%)

-

Propylene oxide (or equivalent transitional solvent)

-

Epoxy resin embedding medium

Procedure:

-

Primary Fixation:

-

For adherent cells, gently aspirate the culture medium and replace it with the primary fixative.

-

For suspension cells, pellet the cells by centrifugation and resuspend in the primary fixative.

-

Incubate for 1 hour at room temperature.

-

-

Washing:

-

Remove the primary fixative.

-

Wash the cells three times with 0.1 M sodium cacodylate buffer for 10 minutes each time.

-

-

Post-Fixation:

-

Add the 1% osmium tetroxide solution and incubate for 1 hour at room temperature in the dark. Caution: Osmium tetroxide is highly toxic and volatile. Handle in a certified fume hood with appropriate personal protective equipment (PPE).

-

Remove the osmium tetroxide solution.

-

-

Rinsing:

-

Rinse the cells three times with distilled water for 5 minutes each.

-

-

Dehydration:

-

Dehydrate the cells through a graded series of ethanol concentrations: 30%, 50%, 70%, 90% (10 minutes each), followed by three changes of 100% ethanol (10 minutes each).

-

-

Infiltration and Embedding:

-

Infiltrate with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

-

Infiltrate with 100% epoxy resin overnight.

-

Embed the samples in fresh epoxy resin and polymerize according to the manufacturer's instructions.

-

Protocol 2: Osmium Tetroxide Post-Fixation for Tissue Samples

This protocol is designed for small tissue blocks (e.g., 1 mm³).

Materials:

-

Primary Fixative: 2.5% Glutaraldehyde, 2% Paraformaldehyde in 0.1 M Sodium Cacodylate Buffer, pH 7.4

-

Wash Buffer: 0.1 M Sodium Cacodylate Buffer, pH 7.4

-

Post-Fixation Solution: 1% Osmium Tetroxide in 0.1 M Sodium Cacodylate Buffer, pH 7.4

-

Distilled water

-

Ethanol (30%, 50%, 70%, 90%, 100%)

-

Propylene oxide

-

Epoxy resin embedding medium

Procedure:

-

Primary Fixation:

-

Immediately immerse the tissue blocks in the primary fixative.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Remove the primary fixative.

-

Wash the tissue blocks three times with 0.1 M sodium cacodylate buffer for 15 minutes each on a rotator.

-

-

Post-Fixation:

-

Add the 1% osmium tetroxide solution and incubate for 1-2 hours at room temperature in the dark on a rotator. Caution: Handle osmium tetroxide in a fume hood with appropriate PPE.

-

-

Rinsing:

-

Rinse the tissue blocks three times with distilled water for 10 minutes each.

-

-

Dehydration:

-

Dehydrate the tissue through a graded ethanol series as described in Protocol 1. For denser tissues, extend the incubation time in each ethanol concentration to 15-20 minutes.

-

-

Infiltration and Embedding:

-

Follow the infiltration and embedding steps as described in Protocol 1.

-

Mandatory Visualizations

Caption: Experimental workflow for osmium tetroxide post-fixation.

Safety Precautions

Osmium tetroxide is extremely toxic, volatile, and can fix tissues it comes into contact with, including the cornea of the eye, potentially leading to blindness. All work with osmium tetroxide, both in its solid and solution forms, must be conducted in a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

-

Gloves: Nitrile or neoprene gloves are recommended.

-

Eye Protection: Chemical safety goggles and a face shield.

-

Lab Coat: A buttoned lab coat should be worn at all times.

Waste Disposal:

-

All osmium tetroxide waste should be collected in a designated, sealed container.

-

To neutralize osmium tetroxide waste, it can be mixed with an equal volume of vegetable oil or corn oil, which will reduce the OsO₄ and cause it to turn black. The neutralized waste can then be disposed of according to institutional guidelines for hazardous waste.

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor membrane preservation | Inadequate fixation | Ensure fresh fixative solutions are used. Optimize fixation time and temperature for the specific sample. |

| Black precipitates on the sample | Reaction between residual aldehyde and osmium tetroxide | Ensure thorough washing with cacodylate buffer after primary fixation. |

| Wrinkled or shrunken cells/tissue | Osmotic shock or improper dehydration | Check the osmolarity of all solutions. Ensure a gradual dehydration series. |

| Poor contrast in the final image | Insufficient osmium staining | Increase the concentration of osmium tetroxide (e.g., to 2%) or extend the post-fixation time. |

By following these detailed protocols and safety guidelines, researchers can effectively utilize osmium tetroxide post-fixation with cacodylate buffer to achieve high-quality ultrastructural preservation for their microscopic analyses.

Application Notes and Protocols: Preparation of Ferric Cacodylate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric cacodylate [(CH₃)₂AsO₂]₃Fe is an arsenic-containing compound that has applications in various research fields, including its use as a component in fixative solutions for electron microscopy. The preparation of a stock solution requires stringent safety precautions due to the high toxicity of arsenic compounds. This document provides a detailed, step-by-step protocol for the preparation, handling, and storage of a this compound stock solution.

Safety Precautions

Warning: this compound is highly toxic and a potential carcinogen. Handle this compound with extreme care in a designated area, such as a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All waste materials containing this compound must be disposed of as hazardous waste according to institutional and local regulations.

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Name | This compound | |

| Molecular Formula | C₆H₁₈As₃FeO₆ | [1][2][3] |

| Molecular Weight | 466.81 g/mol | [1][2][3] |

| Appearance | Yellowish, amorphous powder | |

| Recommended Stock Concentration | 0.2 M | |

| Solvent | Distilled or deionized water |

Experimental Protocol: Preparation of 0.2 M this compound Stock Solution

This protocol outlines the preparation of 100 mL of a 0.2 M this compound stock solution. Adjust the quantities proportionally for different volumes.

Materials:

-

This compound powder (MW: 466.81 g/mol )

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Procedure:

-

Don PPE: Before handling any chemicals, put on your lab coat, safety goggles, and chemical-resistant gloves.

-

Work in a Fume Hood: Perform all steps of this procedure inside a certified chemical fume hood to avoid inhalation of the toxic powder.

-

Weigh this compound:

-

Place a clean, dry weighing boat on the analytical balance and tare it.

-

Carefully weigh out 9.336 g of this compound powder. (Calculation: 0.2 mol/L * 0.1 L * 466.81 g/mol = 9.336 g).

-

-

Dissolve the Powder:

-

Transfer the weighed this compound powder into a clean glass beaker.

-

Add approximately 70-80 mL of distilled or deionized water to the beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Stir the solution gently until the this compound powder is completely dissolved. This may take some time. Avoid heating the solution unless necessary, as it may affect the stability of the compound.

-

-

Transfer to Volumetric Flask:

-

Once the powder is fully dissolved, carefully transfer the solution into a 100 mL volumetric flask.

-